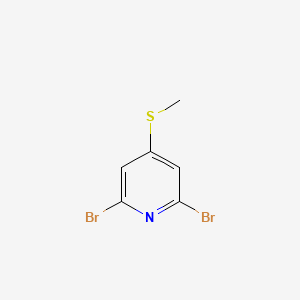

2,6-Dibromo-4-methylmercapto pyridine

Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Organic Synthesis and Coordination Chemistry

Halogenated pyridines are indispensable building blocks in the synthesis of a vast range of organic compounds, from pharmaceuticals and agrochemicals to advanced materials. The presence of halogen atoms, such as bromine, on the pyridine ring serves a dual purpose. Firstly, they act as versatile synthetic handles, enabling a variety of cross-coupling reactions, such as Suzuki and Stille couplings, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. The regioselective substitution of these halogens allows for the precise and controlled elaboration of the pyridine core.

In the realm of coordination chemistry, halogenated pyridines are valued as ligands for the formation of metal complexes. The pyridine nitrogen atom, with its lone pair of electrons, readily coordinates to metal centers, while the halogen substituents can influence the electronic properties and steric environment of the resulting complex. This modulation of the ligand's characteristics can, in turn, fine-tune the catalytic activity, photophysical properties, or magnetic behavior of the metal complex.

Role of Sulfur-Containing Heterocycles in Advanced Organic Materials and Ligand Design

Sulfur-containing heterocycles are a class of compounds with a rich history and a vibrant future in chemistry. The incorporation of a sulfur atom into a heterocyclic ring can impart unique electronic and structural properties. In the context of advanced organic materials, these compounds are integral to the development of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. The ability of sulfur to participate in extended π-conjugation and its potential for intermolecular interactions are key to the performance of these materials.

As ligands in coordination chemistry, sulfur-containing heterocycles offer a "soft" donor atom that exhibits a strong affinity for a variety of metal ions. This interaction can lead to the formation of stable and catalytically active metal complexes. The specific nature of the sulfur-containing group, such as the methylthio (-SMe) group in the title compound, can influence the coordination geometry and electronic structure of the metal center, thereby impacting its reactivity and catalytic prowess.

Structural Peculiarities and Anticipated Reactivity Potential of 2,6-Dibromo-4-methylmercapto Pyridine

The molecular architecture of this compound is characterized by a pyridine ring substituted with two electron-withdrawing bromine atoms at the 2 and 6 positions, and an electron-donating methylthio group at the 4 position. This electronic push-pull arrangement is anticipated to significantly influence the molecule's reactivity.

The bromine atoms at the 2 and 6 positions are expected to be susceptible to nucleophilic aromatic substitution reactions. chemicalforums.comyoutube.comstackexchange.comechemi.com The electron-deficient nature of the pyridine ring, further enhanced by the inductive effect of the halogens, facilitates attack by nucleophiles at these positions. Furthermore, these C-Br bonds are prime sites for a variety of palladium-catalyzed cross-coupling reactions, offering a straightforward route to introduce new functional groups. researchgate.netnih.gov

The methylthio group at the 4-position, being a sulfur-based substituent, could potentially be oxidized to the corresponding sulfoxide (B87167) or sulfone, thereby altering the electronic properties of the pyridine ring. The sulfur atom itself can also act as a coordination site for metal ions.

| Functional Group | Position | Anticipated Reactivity |

|---|---|---|

| Bromine | 2, 6 | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions |

| Methylthio | 4 | Oxidation (to sulfoxide/sulfone), Metal Coordination |

| Pyridine Nitrogen | 1 | Coordination to Metal Ions, Protonation |

Research Landscape and Emerging Trends in the Study of Highly Functionalized Pyridines

The field of pyridine chemistry is continually evolving, with a significant trend towards the development of methods for the direct and selective functionalization of the pyridine ring. nih.govingentaconnect.comrsc.org While classical methods often require harsh conditions, modern synthetic strategies focus on milder, more efficient, and regioselective transformations. thieme-connect.com

A key area of interest is the late-stage functionalization of complex molecules containing a pyridine core, which is of particular relevance to the pharmaceutical and agrochemical industries. The ability to introduce new functional groups into a pre-existing pyridine-containing molecule can rapidly generate diverse libraries of compounds for biological screening.

Furthermore, there is a growing interest in the application of highly functionalized pyridines as ligands in catalysis and as building blocks for novel materials with tailored electronic and photophysical properties. snnu.edu.cnmdpi.com The precise control over the substitution pattern on the pyridine ring allows for the fine-tuning of these properties, paving the way for the development of next-generation technologies. The exploration of molecules such as this compound is well-aligned with these emerging trends, offering a platform for the discovery of new reactions and the creation of novel functional molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5Br2NS |

|---|---|

Molecular Weight |

282.99 g/mol |

IUPAC Name |

2,6-dibromo-4-methylsulfanylpyridine |

InChI |

InChI=1S/C6H5Br2NS/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3 |

InChI Key |

RNYHCAWFMLZCBS-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=NC(=C1)Br)Br |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2,6 Dibromo 4 Methylmercapto Pyridine and Its Precursors

Retrosynthetic Analysis of the 2,6-Dibromo-4-methylmercapto Pyridine (B92270) Framework

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, more readily available starting materials. amazonaws.comadvancechemjournal.com For 2,6-Dibromo-4-methylmercapto pyridine, the analysis reveals several plausible disconnection points, leading to different synthetic routes.

The most logical disconnections are the carbon-bromine (C-Br) and carbon-sulfur (C-S) bonds.

Disconnection of C-Br bonds: This approach suggests the target molecule can be formed by the dibromination of a 4-methylmercapto pyridine precursor. This retrosynthetic step simplifies the target to a monosubstituted pyridine, which is a more accessible starting material.

Disconnection of the C-S bond: Alternatively, disconnecting the methylmercapto group leads to a 2,6-dibromo-4-substituted pyridine synthon, where the substituent is a leaving group (e.g., a halogen) that can be displaced by a methylthiolate nucleophile. This route relies on the availability of a suitable 2,6-dibromopyridine derivative.

Disconnection of the Pyridine Ring: A more fundamental disconnection involves breaking down the aromatic ring itself. This leads to acyclic precursors that can be cyclized to form the pyridine core, a strategy known as de novo synthesis. advancechemjournal.com For instance, the Hantzsch pyridine synthesis utilizes the condensation of an aldehyde, ammonia, and two equivalents of a 1,3-dicarbonyl compound to form a dihydropyridine, which is then oxidized. baranlab.org

These primary disconnections form the basis for the forward synthetic strategies discussed in the following sections.

De Novo Synthesis Approaches for the Pyridine Core with Dibromo and Methylmercapto Functionalities

De novo synthesis involves constructing the pyridine ring from simple, non-cyclic starting materials. nih.gov This approach offers the flexibility to build highly functionalized pyridines by incorporating the desired substituents into the acyclic precursors.

Several classical and modern methods exist for the construction of the pyridine ring from acyclic components.

Hantzsch Pyridine Synthesis: This is a well-established method involving a multi-component reaction between an aldehyde, ammonia (or an ammonia equivalent like ammonium acetate), and two equivalents of a β-ketoester. baranlab.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. Modifications to this method can allow for the synthesis of asymmetrical pyridines. baranlab.org

Condensation Reactions: Symmetrical pyridines can be synthesized through the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia. baranlab.org Another approach involves the cyclization of α,β,γ,δ-unsaturated ketones with an ammonia source under air atmosphere to yield asymmetrical 2,6-diarylpyridines. organic-chemistry.org

Cycloaddition Reactions: Inverse-demand Diels-Alder reactions using heterocyclic azadienes are a favored method for constructing pyridine rings. baranlab.org The reaction of a diene or an enyne with a nitrile, often catalyzed by a transition metal, can also lead to tri- and tetrasubstituted pyridines.

These methods provide a foundational framework for building the pyridine skeleton, which must then be appropriately functionalized.

Introducing bromine atoms specifically at the 2- and 6-positions of the pyridine ring during or after its formation is a critical step. Direct electrophilic halogenation of the pyridine ring is challenging because the ring is electron-deficient, and such reactions typically require harsh conditions and tend to favor substitution at the 3-position. nih.govchemrxiv.org

Therefore, alternative strategies are employed:

Halogenation of Pyridine N-oxides: Conversion of the pyridine to its N-oxide activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions. Subsequent reaction with a brominating agent like phosphorus oxybromide (POBr₃) can install bromine atoms, followed by deoxygenation of the N-oxide. researchgate.net

Synthesis from Pre-halogenated Precursors: A common strategy involves starting with a pyridine ring that already contains leaving groups at the 2- and 6-positions, such as 2,6-dichloropyridine. A halogen exchange reaction can then be performed to replace the chlorine atoms with bromine. For example, reacting 2,6-dichloropyridine with a bromide source, such as sodium bromide in hydrobromic acid or by bubbling hydrogen bromide gas, can yield 2,6-dibromopyridine. google.com

From Dihydroxypyridines: 2,6-dihydroxypyridine can be converted to 2,6-dibromopyridine by treatment with a strong brominating agent like phosphorus oxybromide.

Incorporating the methylmercapto (-SMe) group at the 4-position can be achieved through several methods, typically involving nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): A pyridine ring bearing a good leaving group (e.g., a halogen) at the 4-position can react with a sulfur nucleophile. A two-step process is common:

Thiolation: Reaction with a source of the sulfhydryl group (-SH), such as sodium hydrosulfide (NaSH), to form a 4-thiopyridine or pyridinethione.

S-alkylation: Subsequent alkylation of the sulfur atom with a methylating agent like methyl iodide (MeI) or dimethyl sulfate ((Me)₂SO₄) yields the desired 4-methylmercapto group.

From Pyridine N-Oxides: The 4-position of pyridine N-oxide is activated towards nucleophilic attack. Reaction with a thiolating agent followed by methylation and deoxygenation provides another route to the 4-methylmercapto functionality.

Functional Group Interconversion and Derivatization on Pyridine Precursors to Yield this compound

This approach begins with a pre-formed, substituted pyridine and modifies its functional groups to arrive at the final product. This is often more efficient than de novo synthesis, especially when suitable starting materials are commercially available. acsgcipr.org

The most direct route to this compound involves the selective bromination of 4-methylmercapto pyridine. The methylmercapto group at the 4-position is an ortho-, para-directing group, meaning it will activate the positions adjacent (3- and 5-) and opposite to it. However, the pyridine nitrogen is a strong deactivating group. The interplay of these electronic effects governs the regioselectivity of bromination.

For the selective bromination at the 2- and 6-positions, specific reaction conditions are necessary. While direct bromination of many pyridines can be challenging, the presence of an activating group can facilitate the reaction.

Table 1: Potential Bromination Conditions for 4-substituted Pyridines

| Reagent System | Conditions | Selectivity Notes |

| Br₂ in Oleum/H₂SO₄ | High Temperature (>150 °C) | Harsh conditions; typically favors 3,5-substitution on the pyridine ring. |

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN) or light | Can be used for benzylic bromination if an alkyl group were present. For ring bromination, conditions vary. |

| Pyridinium bromide perbromide | Varies | A milder source of electrophilic bromine. mdpi.com |

| Br₂ in Acetic Acid | Room temperature or gentle heating | A common method for brominating activated aromatic rings. |

Given the electronic properties of the 4-methylmercapto pyridine substrate, a plausible synthetic route would involve treating it with a source of electrophilic bromine, such as elemental bromine in a suitable solvent like acetic acid or a chlorinated solvent. The reaction would likely require careful temperature control to achieve the desired dibromination at the 2- and 6-positions while minimizing side reactions. The electron-donating nature of the sulfur atom should sufficiently activate the ring to allow bromination under less harsh conditions than required for unsubstituted pyridine.

Methylmercapto Installation onto 2,6-Dibromopyridine Derivatives via Nucleophilic Substitution

The introduction of a methylmercapto (or methylthio) group onto a 2,6-dibromopyridine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this type of reaction, a nucleophilic sulfur-containing reagent displaces a halide leaving group on the pyridine ring. The reactivity of halogens on the pyridine ring towards nucleophilic substitution is generally in the order of F > Cl > Br > I, and the positions on the ring also influence reactivity, with the 2- and 4-positions being more susceptible to nucleophilic attack than the 3- and 5-positions.

A common and effective nucleophile for this transformation is sodium thiomethoxide (NaSMe). The reaction involves the direct displacement of a bromine atom from the 2,6-dibromopyridine derivative by the thiomethoxide anion.

While direct synthesis of this compound is not extensively documented in readily available literature, the synthesis of a closely related isomer, 2-bromo-6-(methylthio)pyridine, provides a clear and analogous synthetic route. In this procedure, 2,6-dibromopyridine is reacted with sodium thiomethoxide. The reaction can be carried out using both conventional heating and microwave irradiation, with the latter often providing significant advantages in terms of reaction time and yield.

For the synthesis of the target compound, this compound, a plausible precursor would be a 2,6-dibromopyridine with a suitable leaving group at the 4-position, such as 2,6-dibromo-4-chloropyridine. The greater lability of the chlorine atom at the 4-position would allow for its selective substitution by sodium thiomethoxide.

Table 1: Synthesis of 2-bromo-6-(methylthio)pyridine via Nucleophilic Substitution

| Starting Material | Reagent | Solvent | Method | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| 2,6-Dibromopyridine | Sodium Thiomethoxide | Ethanol | Conventional Heating (Reflux) | 3 hours | 63 |

| 2,6-Dibromopyridine | Sodium Thiomethoxide | Ethanol | Microwave Irradiation (100 °C) | 15 minutes | 93 |

| 2,6-Dibromopyridine | Sodium Thiomethoxide | DMF | Ambient Temperature | - | Complete Conversion |

Optimization of Reaction Conditions and Yields

The efficiency and yield of the methylmercapto installation can be significantly influenced by several reaction parameters, including the choice of solvent, temperature, and the use of catalysts or alternative energy sources.

Solvent Effects: The choice of solvent plays a crucial role in the rate and outcome of nucleophilic aromatic substitution reactions. Polar aprotic solvents like dimethylformamide (DMF) are often effective in accelerating these reactions by solvating the cation of the nucleophilic salt, thereby increasing the reactivity of the anion. As indicated in the synthesis of 2-bromo-6-(methylthio)pyridine, the use of DMF can lead to complete conversion even at ambient temperature. However, greener and less toxic solvents like ethanol are also viable options, particularly when combined with other optimization techniques.

Temperature and Energy Sources: Reaction temperature is a critical factor. While conventional heating under reflux can be effective, it often requires longer reaction times. Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the case of the reaction between 2,6-dibromopyridine and sodium thiomethoxide in ethanol, microwave heating at 100 °C dramatically reduced the reaction time from 3 hours to just 15 minutes, while also increasing the yield from 63% to 93%. This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves.

Catalysis: For less reactive aryl halides, copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, can be employed for the formation of carbon-sulfur bonds. While not strictly a nucleophilic aromatic substitution, this methodology provides an alternative route to aryl thioethers. Optimization of these reactions involves screening different copper sources (e.g., CuI, Cu2O), ligands, bases, and solvents to achieve the desired transformation efficiently. For pyridine derivatives, the choice of ligand can be particularly important to avoid catalyst inhibition by the nitrogen atom of the pyridine ring.

Table 2: Optimization Parameters for Aryl Thioether Synthesis

| Parameter | Conventional Method | Optimized/Alternative Method | Rationale for Improvement |

|---|---|---|---|

| Energy Source | Conventional Heating (Oil Bath) | Microwave Irradiation | Rapid and uniform heating, leading to shorter reaction times and often higher yields. |

| Solvent | DMF, DMSO | Ethanol, Water | Use of greener, less toxic, and more environmentally benign solvents. |

| Catalyst System | - | Copper(I) salts (e.g., CuI) with ligands | Enables C-S bond formation with less reactive aryl halides. |

| Base | Strong bases (e.g., NaH) | Milder bases (e.g., K2CO3, Cs2CO3) | Improved functional group tolerance and safer reaction conditions. |

Green Chemistry Principles and Sustainable Synthesis of this compound Analogues

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its analogues can be made more sustainable by incorporating these principles.

Atom Economy and Waste Reduction: The ideal synthesis would have high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. Nucleophilic substitution reactions generally have good atom economy. Further waste reduction can be achieved by using catalytic methods instead of stoichiometric reagents.

Use of Safer Solvents and Reagents: A key aspect of green chemistry is the replacement of hazardous solvents with safer alternatives. Solvents like DMF and DMSO, while effective, have toxicity concerns. The use of ethanol or even water as a reaction medium, where feasible, is a significant step towards a greener synthesis. For the formation of aryl thioethers, methods using water as a solvent for copper-catalyzed C-S coupling have been developed.

Energy Efficiency: As demonstrated in the optimization of the methylmercapto installation, microwave-assisted synthesis is a more energy-efficient method compared to conventional heating. The shorter reaction times translate to lower energy consumption.

Use of Renewable Feedstocks and Alternative Reagents: While the synthesis of the pyridine core from renewable resources is a broader challenge, the choice of reagents for the C-S bond formation can be made greener. For instance, the use of odorless and more stable sulfur sources as alternatives to volatile and malodorous thiols contributes to a safer and more environmentally friendly process.

Catalysis: The development of efficient and recyclable catalysts is a cornerstone of green chemistry. Copper-catalyzed C-S coupling reactions are advantageous in this regard, as copper is an abundant and relatively inexpensive metal compared to palladium, which is often used in similar cross-coupling reactions. Research into heterogeneous copper catalysts that can be easily recovered and reused would further enhance the sustainability of the synthesis.

Table 3: Application of Green Chemistry Principles to Aryl Sulfide Synthesis

| Green Chemistry Principle | Application in the Synthesis of Aryl Thioether Analogues | Example/Benefit |

|---|---|---|

| Prevention | Choosing synthetic routes that minimize waste generation. | High-yield reactions with minimal side products. |

| Atom Economy | Utilizing reactions with high atom economy, such as nucleophilic substitution. | Most atoms from the reactants are incorporated into the product. |

| Less Hazardous Chemical Syntheses | Using less toxic reagents and avoiding hazardous intermediates. | Replacing hazardous solvents like DMF with ethanol or water. |

| Designing Safer Chemicals | - | - |

| Safer Solvents and Auxiliaries | Employing environmentally benign solvents. | Use of water or ethanol as the reaction medium. |

| Design for Energy Efficiency | Utilizing energy-efficient methods like microwave synthesis. | Reduced reaction times and lower energy consumption. |

| Use of Renewable Feedstocks | - | - |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. | One-pot synthesis strategies. |

| Catalysis | Employing catalytic methods over stoichiometric reagents. | Use of copper catalysts for C-S bond formation. |

| Design for Degradation | - | - |

| Real-time analysis for Pollution Prevention | - | - |

| Inherently Safer Chemistry for Accident Prevention | Using stable and less volatile reagents. | Employing solid, odorless sulfur sources instead of thiols. |

Reactivity Profiles and Mechanistic Investigations of 2,6 Dibromo 4 Methylmercapto Pyridine

Halogen-Directed Reactivity at the C2 and C6 Positions of the Pyridine (B92270) Ring

The bromine atoms at the C2 and C6 positions of the pyridine ring are excellent leaving groups, rendering these positions highly susceptible to a range of substitution reactions. This reactivity is a cornerstone of the synthetic utility of 2,6-Dibromo-4-methylmercapto pyridine, enabling the introduction of a wide array of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations. The reactivity of the C-Br bonds at the C2 and C6 positions allows for the introduction of various organic fragments.

The Suzuki-Miyaura coupling , which utilizes organoboron reagents, is a widely employed method for the arylation, vinylation, or alkylation of aryl halides. beilstein-journals.org For 2,6-dihalopyridines, the reaction typically proceeds sequentially, with the first coupling occurring at the more reactive position. The regioselectivity can be influenced by steric and electronic factors of both the pyridine substrate and the incoming organoboron species. beilstein-journals.orgnih.gov While specific studies on this compound are not extensively documented, research on analogous 2,6-dibromopyridines provides insight into the expected reactivity. For instance, in the Suzuki-Miyaura coupling of 3,5-dibromo-2,6-dichloropyridine, the reaction occurs preferentially at the C3 and C5 positions (bromine substitution) before reacting at the C2 and C6 positions (chlorine substitution), highlighting the higher reactivity of C-Br bonds. beilstein-journals.org

The Negishi coupling employs organozinc reagents and is known for its high functional group tolerance and reactivity. nih.govbaranlab.org This method is particularly useful for coupling with sp3-hybridized carbon centers. The generation of the organozinc reagent can be performed in situ, and the subsequent coupling with substrates like 2,6-dibromopyridines allows for the formation of diverse molecular architectures. nih.gov The reactivity of organozinc reagents makes the Negishi coupling a valuable tool for the functionalization of this compound.

The Sonogashira coupling , which involves the reaction of terminal alkynes with aryl halides, is a cornerstone for the synthesis of arylalkynes. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.org The C-Br bonds at the C2 and C6 positions of this compound are amenable to Sonogashira coupling, allowing for the introduction of alkynyl moieties. Studies on related dihalopyridines have demonstrated the feasibility of this transformation, often with good yields and selectivity. scirp.org

Below is a representative table of conditions that could be adapted for the cross-coupling reactions of this compound based on literature for similar substrates.

| Reaction | Catalyst System | Reagent | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 |

| Negishi | Pd(dba)₂ / SPhos | Aryl- or Alkylzinc halide | - | THF | 25-66 |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Terminal alkyne | Et₃N | DMF or Toluene | 25-100 |

Nucleophilic Aromatic Substitution (SNAr) Pathways and Regioselectivity Studies

The electron-deficient nature of the pyridine ring, exacerbated by the two bromine atoms, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr). stackexchange.com In general, nucleophilic attack on pyridines is favored at the C2 and C4 positions due to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate through resonance. stackexchange.comstackexchange.comvaia.com

For 2,6-dihalo-4-substituted pyridines, the regioselectivity of SNAr reactions is a subject of intricate study. The outcome of the reaction depends on several factors, including the nature of the nucleophile, the leaving group, and the substituent at the C4 position. researchgate.net While the C4 position is electronically activated, the presence of good leaving groups at C2 and C6 makes these sites competitive for nucleophilic attack.

Studies on 3-substituted 2,6-dichloropyridines have shown that the regioselectivity can be influenced by the steric and electronic properties of the C3 substituent. researchgate.net For this compound, the methylmercapto group, being a sulfur-based substituent, can influence the electronic distribution within the ring. In reactions with various nucleophiles (e.g., amines, alkoxides, thiolates), a mixture of products resulting from substitution at C2/C6 and potentially C4 (if the methylmercapto group were a suitable leaving group under specific conditions) could be anticipated. However, the C-Br bonds are significantly more labile, making substitution at the C2 and C6 positions the predominant pathway. The inherent symmetry of the 2,6-dibromo substitution pattern means that monosubstitution will lead to a single product.

Reductive Debromination and Dehalogenation Studies

The selective removal of one or both bromine atoms from this compound can be a useful synthetic transformation, providing access to mono-bromo or fully dehalogenated pyridines. Reductive dehalogenation of aryl bromides can be achieved through various methods, including catalytic hydrogenation, metal-mediated reductions, and photoredox catalysis. dntb.gov.uawuxiapptec.com

Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source is a common method for the dehalogenation of aryl halides. wuxiapptec.com The reactivity of the C-Br bond is generally higher than that of a C-Cl bond, allowing for selective debromination in the presence of other functional groups. wuxiapptec.com For this compound, controlling the stoichiometry of the hydrogen source and the reaction time would be crucial to achieve selective mono-debromination.

Light-mediated reductive debromination using photoredox catalysis offers a mild and efficient alternative. dntb.gov.uanih.gov These methods often utilize a photosensitizer, a sacrificial electron donor, and a hydrogen atom source to achieve the cleavage of the C-Br bond. dntb.gov.ua Such approaches could provide a high degree of selectivity for the dehalogenation of this compound.

Reactivity of the Methylmercapto Moiety at the C4 Position

The methylmercapto group at the C4 position introduces a second reactive site to the molecule. The sulfur atom, with its lone pairs of electrons, is susceptible to oxidation and can also act as a nucleophile in electrophilic reactions.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the methylmercapto group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations significantly alter the electronic properties of the substituent and, consequently, the pyridine ring. The oxidation of aryl methyl sulfides is a well-established process, with a variety of oxidizing agents available to control the extent of oxidation. nih.gov

Selective oxidation to the sulfoxide can be achieved using mild oxidizing agents such as hydrogen peroxide in acetic acid or under carefully controlled conditions with other oxidants. nih.gov Over-oxidation to the sulfone can be a competing reaction, and thus, precise control of stoichiometry and reaction temperature is often necessary. nih.gov

The formation of the sulfone typically requires stronger oxidizing agents or more forcing conditions. Reagents such as excess hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for the complete oxidation of sulfides to sulfones. organic-chemistry.org The resulting 2,6-dibromo-4-(methylsulfonyl)pyridine would have a highly electron-withdrawing group at the C4 position, which would further activate the pyridine ring towards nucleophilic attack.

| Product | Oxidizing Agent | Solvent | Conditions |

| Sulfoxide | H₂O₂ (1 equiv.) | Acetic Acid | Room Temperature |

| Sulfone | H₂O₂ (excess) | Acetic Acid | Reflux |

| Sulfone | m-CPBA | CH₂Cl₂ | Room Temperature |

Electrophilic Reactions at the Sulfur Atom (e.g., S-alkylation, S-acylation)

The lone pairs of electrons on the sulfur atom of the methylmercapto group allow it to act as a nucleophile and react with electrophiles. This reactivity can be harnessed for S-alkylation and S-acylation reactions.

S-alkylation involves the reaction of the sulfur atom with an alkylating agent, such as an alkyl halide, to form a sulfonium (B1226848) salt. This transformation introduces a positive charge on the sulfur atom, converting the methylmercapto group into a much stronger electron-withdrawing group. This can have a profound effect on the reactivity of the pyridine ring.

S-acylation is the reaction of the sulfur atom with an acylating agent, such as an acyl chloride or anhydride, to form a thioester. While less common for simple alkyl aryl sulfides compared to thiols, under appropriate conditions, this transformation could be achieved. Protein S-acylation, a biologically relevant process, involves the formation of a thioester linkage on cysteine residues. nih.gov In a synthetic context, S-acylation of the methylmercapto group would require activation of the acylating agent or the use of a catalyst.

Desulfurization Reactions and Carbon-Sulfur Bond Transformations

No specific studies detailing the desulfurization of this compound or transformations involving its carbon-sulfur bond were identified.

Chemo-, Regio-, and Stereoselectivity in Complex Synthetic Transformations

There is a lack of published research focusing on the chemo-, regio-, and stereoselectivity of this compound in complex synthetic reactions.

Elucidation of Reaction Kinetics and Thermodynamics

No data on the reaction kinetics or thermodynamic parameters for reactions involving this compound could be found in the surveyed literature.

Further experimental research would be necessary to characterize these fundamental aspects of the reactivity of this compound.

Advanced Applications of 2,6 Dibromo 4 Methylmercapto Pyridine As a Synthetic Building Block and Functional Material Precursor

Ligand Design in Coordination Chemistry

The structural and electronic properties of 2,6-Dibromo-4-methylmercapto pyridine (B92270) make it an excellent scaffold for the design of novel ligands for coordination with various metal ions. The pyridine nitrogen atom provides a primary coordination site, while the bromine and methylmercapto groups can be either retained to influence the electronic properties and steric environment of the resulting metal complexes or further functionalized to create more complex ligand architectures.

The two bromine atoms at the 2 and 6 positions of the pyridine ring are highly susceptible to nucleophilic substitution and cross-coupling reactions, providing a straightforward pathway for the synthesis of a variety of monodentate and multidentate ligands.

Monodentate Ligands: By replacing one of the bromine atoms with a non-coordinating group or a group that sterically hinders coordination at that position, 2,6-Dibromo-4-methylmercapto pyridine can be converted into a monodentate ligand. The remaining functional groups (the second bromine and the methylmercapto group) can then be used to fine-tune the electronic properties of the ligand.

Multidentate Ligands: More commonly, both bromine atoms are substituted with coordinating moieties to generate bidentate or tridentate ligands. For instance, reaction with amines, phosphines, or other heterocyclic compounds can lead to the formation of ligands with N,N-, N,P-, or N,S-donor sets in addition to the central pyridine nitrogen. The methylmercapto group can also participate in coordination, particularly with soft metal ions, further increasing the denticity of the ligand.

Below is a table summarizing potential synthetic routes to create various ligands from this compound:

| Ligand Type | Synthetic Strategy | Potential Donor Atoms | Example of Reactant |

| Monodentate | Monosubstitution via nucleophilic aromatic substitution or cross-coupling | N (pyridine) | Aniline (in controlled stoichiometry) |

| Bidentate (N,N') | Disubstitution with nitrogen-containing nucleophiles | N, N' (pyridine and substituent) | 2-aminopyridine |

| Tridentate (N,N',N'') | Disubstitution with bidentate chelating groups | N, N', N'' (pyridine and substituents) | 2,2'-bipyridylamine |

| Bidentate (N,S) | Coordination involving the pyridine nitrogen and the methylmercapto sulfur | N, S | - |

Ligands derived from this compound are expected to form stable complexes with a wide range of transition metals and lanthanides. The choice of the metal ion will depend on the nature of the donor atoms in the ligand and the desired application of the resulting complex.

Transition Metal Complexes: The pyridine nitrogen and any additional nitrogen, phosphorus, or sulfur donor atoms introduced through substitution of the bromine atoms will readily coordinate to transition metals such as iron, cobalt, nickel, copper, zinc, ruthenium, rhodium, and palladium. The geometry of the resulting complexes will be dictated by the coordination preferences of the metal ion and the steric bulk of the ligand.

Lanthanide Complexes: The hard nature of lanthanide ions generally favors coordination with hard donor atoms like oxygen and nitrogen. Therefore, ligands derived from this compound that incorporate oxygen- or nitrogen-based coordinating groups would be suitable for forming lanthanide complexes. These complexes are of particular interest for their potential luminescent and magnetic properties nih.gov.

The following table provides hypothetical examples of metal complexes that could be formed with ligands derived from this compound.

| Ligand Derivative | Metal Ion | Potential Complex Formula | Potential Geometry |

| 2,6-bis(2-pyridyl)-4-methylmercaptopyridine | Fe(II) | [Fe(L)Cl₂] | Octahedral |

| 2,6-bis(diphenylphosphino)-4-methylmercaptopyridine | Pd(II) | [Pd(L)Cl₂] | Square Planar |

| 2,6-bis(pyrazolyl)-4-methylmercaptopyridine | Eu(III) | [Eu(L)(NO₃)₃] | Tricapped Trigonal Prismatic |

Metal complexes featuring ligands derived from this compound have the potential to be active catalysts in a variety of organic transformations. The electronic and steric properties of the ligand can be systematically varied to optimize the catalytic activity and selectivity of the metal center.

Potential catalytic applications include:

Cross-coupling reactions: Palladium and nickel complexes could be effective catalysts for Suzuki, Heck, and Sonogashira coupling reactions, where the ligand can stabilize the metal center in different oxidation states.

Oxidation reactions: Manganese, iron, and ruthenium complexes may catalyze the oxidation of alcohols, alkenes, and other organic substrates. The sulfur atom in the methylmercapto group could play a role in modulating the redox potential of the metal center.

Polymerization reactions: Early and late transition metal complexes can be used as catalysts for olefin polymerization. The bulky substituents that can be introduced at the 2 and 6 positions can influence the stereoselectivity of the polymerization process.

Precursor for Advanced Organic Materials

The reactive bromine atoms and the conjugated pyridine core of this compound make it a valuable building block for the synthesis of advanced organic materials with interesting optoelectronic and self-assembly properties.

Through polymerization reactions such as Suzuki or Stille coupling, this compound can be incorporated into the backbone of conjugated polymers and oligomers. The pyridine unit can act as an electron-deficient component in donor-acceptor type polymers, which are widely used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) researchgate.nettaylorfrancis.comdtic.mil. The methylmercapto group can further influence the electronic properties and solubility of the resulting polymers.

The table below illustrates the potential properties of conjugated polymers incorporating this compound units.

| Polymer Architecture | Comonomer | Potential Application | Expected Properties |

| Alternating Donor-Acceptor | Thiophene | Organic Photovoltaics (OPVs) | Broad absorption spectrum, good charge transport |

| Alternating Donor-Acceptor | Fluorene | Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, tunable emission color |

| All-Acceptor | - | n-type Organic Field-Effect Transistors (OFETs) | Good electron mobility |

The presence of bromine and sulfur atoms in this compound allows for the formation of ordered supramolecular structures through non-covalent interactions.

Pyridine-Halogen Interactions: The bromine atoms can participate in halogen bonding, a directional non-covalent interaction with electron-donating atoms such as the nitrogen of another pyridine molecule. This can lead to the formation of one-dimensional chains or two-dimensional sheets in the solid state nih.gov.

Pyridine-Sulfur Interactions: The sulfur atom of the methylmercapto group can also engage in non-covalent interactions, such as S···N or S···π interactions, with neighboring molecules. These interactions, in conjunction with halogen bonding and π-π stacking of the pyridine rings, can direct the self-assembly of the molecules into well-defined supramolecular architectures scispace.com.

These self-assembly properties are of interest for applications in crystal engineering, molecular recognition, and the development of responsive materials.

Design of Functional Molecular Scaffolds for Sensing and Responsive Materials

The inherent electronic properties of the pyridine ring, when appropriately substituted, can be harnessed for the development of sensors and responsive materials. The this compound core provides a robust foundation for the design of such functional molecular scaffolds. The two bromine atoms serve as convenient handles for the introduction of chromophores, fluorophores, or recognition motifs through various cross-coupling reactions. The methylmercapto group, on the other hand, can influence the electronic nature of the pyridine ring and can also be a site for further chemical modification, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, thereby modulating the material's properties.

The design strategy for sensing materials often involves the integration of a signaling unit and a recognition unit within the same molecule. In this context, the this compound scaffold can be elaborated to incorporate specific functionalities that can interact with analytes of interest. For instance, the bromine atoms can be replaced with moieties capable of binding to metal ions, anions, or neutral molecules. Upon binding, the electronic environment of the pyridine ring is perturbed, leading to a detectable change in the material's optical or electrochemical properties.

Table 1: Potential Functional Groups for Sensing Applications via Substitution at the 2,6-Positions

| Functional Group | Potential Analyte | Sensing Mechanism |

| Crown Ethers | Metal Cations (e.g., K+, Na+) | Ion-dipole interactions leading to changes in fluorescence or absorption. |

| Thio-ureas/Amides | Anions (e.g., Cl-, AcO-) | Hydrogen bonding interactions causing a shift in emission spectra. |

| Boronic Acids | Sugars, Fluoride Ions | Covalent interactions resulting in a colorimetric or fluorescent response. |

| Porphyrins/Phthalocyanines | Gases (e.g., O2, NO) | Coordination to the metal center affecting the electronic transitions. |

The development of responsive materials, which change their properties in response to external stimuli such as light, pH, or temperature, can also leverage the unique reactivity of this compound. The introduction of photoisomerizable units or pH-sensitive groups at the 2 and 6 positions can lead to materials that exhibit dynamic behavior.

Role in the Divergent Synthesis of Complex and Highly Substituted Pyridine Architectures

The differential reactivity of the functional groups on the this compound ring is a key feature that enables its use in divergent synthesis. This strategy allows for the creation of a library of structurally diverse molecules from a single, common intermediate. The bromine atoms at the 2 and 6 positions can be selectively addressed in sequential cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This stepwise functionalization provides precise control over the final architecture of the molecule.

For example, a selective Suzuki coupling at one of the C-Br bonds can be achieved under carefully controlled conditions, leaving the second C-Br bond intact for a subsequent, different cross-coupling reaction. This orthogonal reactivity is crucial for the construction of unsymmetrically substituted 2,6-diarylpyridines or other complex pyridine derivatives.

The methylmercapto group at the 4-position adds another layer of synthetic versatility. It can be retained in the final product to modulate its electronic properties or it can be transformed into other functional groups. For instance, oxidation to a sulfone can significantly alter the electron-withdrawing nature of the substituent, which in turn can influence the reactivity of the pyridine ring in subsequent reactions.

Table 2: Exemplary Divergent Synthetic Pathways from this compound

| Step 1 | Step 2 | Resulting Pyridine Architecture |

| Selective Sonogashira coupling at C2 | Suzuki coupling at C6 | 2-Alkynyl-6-aryl-4-methylmercapto pyridine |

| Stille coupling at C6 | Buchwald-Hartwig amination at C2 | 2-Amino-6-stannyl-4-methylmercapto pyridine |

| Lithiation and quenching at C2 | Heck reaction at C6 | 2-Alkyl-6-vinyl-4-methylmercapto pyridine |

| Oxidation of methylmercapto group | Double Suzuki coupling at C2 and C6 | 2,6-Diaryl-4-methylsulfonyl pyridine |

The ability to introduce a wide variety of substituents at the 2, 4, and 6 positions of the pyridine ring in a controlled and stepwise manner makes this compound an invaluable tool for the synthesis of complex molecules with potential applications in drug discovery, agrochemicals, and materials science. The resulting highly substituted pyridine architectures can serve as ligands for catalysis, building blocks for supramolecular assemblies, or as the core of novel functional materials.

Based on a comprehensive search of available scientific literature and chemical databases, detailed computational and theoretical investigation data specifically for the compound This compound is not publicly available.

Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the following topics as they pertain to this specific compound:

Electronic Structure Analysis: Including Frontier Molecular Orbital Analysis (HOMO-LUMO), Charge Distribution, Molecular Electrostatic Potential Mapping, and Aromaticity studies.

Prediction of Spectroscopic Parameters: Including theoretical Nuclear Magnetic Resonance (NMR) chemical shifts and calculated vibrational frequencies (FT-IR, Raman).

General principles of computational chemistry suggest that the bromine atoms would act as electron-withdrawing groups, while the methylmercapto group would be an electron-donating group, influencing the electronic properties and reactivity of the pyridine ring. However, without specific calculations, any further discussion would be speculative and would not meet the required standards of scientific accuracy and data-driven reporting.

Further research in the field of computational chemistry would be required to generate the specific data needed to populate the requested article sections for this compound.

Computational and Theoretical Investigations of 2,6 Dibromo 4 Methylmercapto Pyridine

Reaction Mechanism Elucidation through Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states.

For reactions involving 2,6-Dibromo-4-methylmercapto pyridine (B92270), such as nucleophilic aromatic substitution, the following computational approach would be employed:

Locating Stationary Points: The geometries of the reactants, products, and any proposed intermediates are optimized to find their minimum energy structures on the PES.

Transition State (TS) Searching: A variety of algorithms can be used to locate the transition state structure connecting the reactants and products (or intermediates). The TS is a first-order saddle point on the PES, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other directions.

Frequency Analysis: Once a stationary point is located, a frequency calculation is performed. For minima (reactants, products, intermediates), all calculated vibrational frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation is performed starting from the transition state structure. This calculation follows the minimum energy path downhill from the transition state in both the forward and reverse directions, thus confirming that the located TS connects the desired reactants and products.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into conformational dynamics and intermolecular interactions.

For 2,6-Dibromo-4-methylmercapto pyridine, MD simulations could be used to:

Explore Conformational Space: The methylmercapto group has a degree of rotational freedom. MD simulations can explore the different conformations of this group and determine their relative populations and the energy barriers for interconversion. This is particularly useful for understanding how the molecule's shape might influence its interactions with other molecules.

Study Intermolecular Interactions: By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules, one can study the nature and strength of intermolecular forces. This could include hydrogen bonding (if appropriate partners are present), dipole-dipole interactions, and van der Waals forces. The radial distribution function can be calculated from the simulation to understand the average distance and coordination number of surrounding molecules.

These simulations provide a dynamic picture of the molecule's behavior that is not captured by static quantum chemical calculations, offering a more complete understanding of its properties in a condensed phase.

Advanced Spectroscopic and Structural Characterization Techniques for 2,6 Dibromo 4 Methylmercapto Pyridine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of 2,6-Dibromo-4-methylmercapto pyridine (B92270). It provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₆H₅Br₂NS. The calculated exact mass for the monoisotopic molecular ion [M]⁺ is 294.8485 u.

A key feature in the mass spectrum of this compound is the distinct isotopic pattern caused by the presence of two bromine atoms. The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundances (50.69% and 49.31%, respectively). This results in a characteristic triplet of peaks for the molecular ion:

[M]⁺: Containing two ⁷⁹Br isotopes.

[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br isotope.

[M+4]⁺: Containing two ⁸¹Br isotopes.

The relative intensity of these peaks is approximately 1:2:1, which serves as a definitive indicator for the presence of two bromine atoms in the molecule.

Fragmentation analysis provides further structural insights. Under electron ionization (EI) or electrospray ionization (ESI), the molecule can undergo specific bond cleavages. Common fragmentation pathways for related pyridine derivatives include the loss of the methyl group ([M-CH₃]⁺), cleavage of the C-S bond leading to the loss of the methylmercapto radical ([M-•SCH₃]⁺), or the sequential loss of bromine atoms ([M-Br]⁺ and [M-2Br]⁺). rsc.orgnih.gov Analyzing the exact masses of these fragment ions helps to piece together the molecular structure, confirming the presence and location of the substituents.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of 2,6-Dibromo-4-methylmercapto pyridine in solution. A combination of one-dimensional and two-dimensional experiments allows for the complete assignment of all proton and carbon signals.

Due to the molecule's C₂ symmetry, the NMR spectra are relatively simple, which aids in their interpretation.

¹H NMR: The proton NMR spectrum is expected to show two distinct singlets. The two equivalent aromatic protons at the C3 and C5 positions would appear as a single resonance, typically in the range of δ 7.0-7.5 ppm. The three equivalent protons of the methylmercapto group (-SCH₃) would produce another singlet, expected at approximately δ 2.5 ppm. The absence of proton-proton splitting confirms the substitution pattern. chemicalbook.comorganicchemistrydata.org

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display four signals, corresponding to the four unique carbon environments. The chemical shifts are heavily influenced by the electronegative bromine and nitrogen atoms and the sulfur-containing group. Based on data from analogous substituted pyridines, the following assignments can be predicted acs.orgorganicchemistrydata.orgtestbook.com:

C2/C6: Attached to bromine atoms, expected around δ 140-145 ppm.

C4: Attached to the methylmercapto group, expected around δ 150-155 ppm.

C3/C5: The protonated carbons, expected around δ 125-130 ppm.

-SCH₃: The methyl carbon, expected around δ 15-20 ppm.

¹⁵N NMR: The chemical shift of the nitrogen atom in the pyridine ring provides information about its electronic environment. For substituted pyridines, ¹⁵N chemical shifts can vary significantly. In 2,6-dihalogenated pyridines, the nitrogen signal is typically shifted downfield compared to pyridine itself, reflecting the electron-withdrawing nature of the halogens. nih.govnih.gov

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H3/H5 | 7.0 - 7.5 | Singlet |

| ¹H | -SCH₃ | ~2.5 | Singlet |

| ¹³C | C2/C6 | 140 - 145 | - |

| ¹³C | C4 | 150 - 155 | - |

| ¹³C | C3/C5 | 125 - 130 | - |

| ¹³C | -SCH₃ | 15 - 20 | - |

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing unambiguous connectivity.

COSY (Correlation Spectroscopy): While not highly informative for the parent compound due to the lack of H-H coupling, it is vital for derivatives where adjacent protons exist. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, it would show a cross-peak connecting the aromatic proton signal (H3/H5) with the C3/C5 carbon signal, and another cross-peak connecting the methyl proton signal with the methyl carbon signal. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most important 2D experiment for this molecule as it reveals correlations between protons and carbons over two or three bonds. Key expected correlations include:

A correlation from the methyl protons (-SCH₃) to the C4 carbon.

Correlations from the aromatic protons (H3/H5) to the C2/C6 and C4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects correlations between nuclei that are close in space. A NOESY spectrum would likely show a cross-peak between the methyl protons and the aromatic protons at C3/C5, confirming their spatial proximity.

Single-Crystal X-Ray Diffraction for Definitive Solid-State Molecular Geometry and Packing Arrangements

The pyridine ring is expected to be essentially planar. The C-Br bond lengths would be approximately 1.88-1.90 Å, and the C-S bond length would be around 1.75-1.78 Å. The bond angles within the ring will deviate slightly from the ideal 120° of a perfect hexagon due to the influence of the nitrogen heteroatom and the bulky substituents.

The molecular packing in the crystal lattice is governed by intermolecular interactions. For this compound, several key interactions are anticipated:

Halogen Bonding: The electropositive region on the bromine atoms (the σ-hole) could form halogen bonds with electron-rich atoms like the nitrogen or sulfur of neighboring molecules (C-Br···N or C-Br···S). This is a common and structure-directing interaction in halogenated heterocyclic compounds.

π-π Stacking: The aromatic pyridine rings may stack in an offset or parallel-displaced fashion, with inter-planar distances of approximately 3.4-3.8 Å.

C-H···π Interactions: The aromatic C-H bonds can act as weak hydrogen bond donors to the π-system of an adjacent ring.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify functional groups and probe the vibrational modes of the molecule. nih.gov The spectra of this compound would be characterized by vibrations associated with the substituted pyridine ring and the methylmercapto group. cdnsciencepub.comcdnsciencepub.comnih.govaps.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of the C-H bonds on the pyridine ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the methyl group. |

| C=N and C=C Ring Stretch | 1600 - 1400 | Vibrations of the aromatic pyridine ring framework. Multiple bands are expected. |

| CH₃ Bending | 1470 - 1420 | Asymmetric and symmetric deformation of the methyl group. |

| Ring Breathing/Trigonal Bending | 1050 - 990 | Symmetric stretching and contraction of the entire pyridine ring. |

| Aromatic C-H Out-of-Plane Bend | 900 - 800 | Bending of the C-H bonds out of the plane of the ring. Sensitive to substitution pattern. |

| C-S Stretch | 750 - 650 | Stretching of the carbon-sulfur single bond. Often weak in IR. |

| C-Br Stretch | 700 - 500 | Stretching of the carbon-bromine bonds. Typically strong in the far-IR and Raman spectra. |

The combination of FT-IR and Raman spectroscopy is powerful because vibrational modes can have different activities in each technique due to selection rules. For a molecule with C₂ᵥ symmetry, certain modes may be strong in Raman but weak in IR, and vice-versa, providing complementary information. aps.org

Advanced Spectroscopic Probes for Real-time Reaction Monitoring and Intermediate Detection

Modern synthetic chemistry increasingly employs advanced spectroscopic probes for the real-time, in-situ monitoring of chemical reactions. Techniques such as ReactIR (FT-IR), process Raman, and real-time NMR spectroscopy can be applied to study the synthesis and subsequent reactions of this compound. nih.gov

For example, during the synthesis of this compound via the bromination of 4-methylmercapto pyridine, in-situ FT-IR could be used to monitor the reaction progress. The disappearance of vibrational bands corresponding to the C-H bonds at the 2 and 6 positions of the starting material and the appearance of new bands, particularly the C-Br stretching modes of the product, would provide real-time kinetic data. This allows for precise determination of reaction endpoints and the potential detection of transient intermediates.

Similarly, real-time NMR techniques, including rapid-injection methods or the use of benchtop NMR spectrometers, can track the conversion of reactants to products by monitoring the changes in the intensity of specific proton signals over time. acs.orgresearchgate.net These advanced methods are invaluable for optimizing reaction conditions, improving yields, and gaining a deeper mechanistic understanding of the chemical transformations involving this compound and its derivatives.

Future Prospects and Interdisciplinary Research Directions

Innovations in Sustainable Synthesis and Scalable Production

The future production of 2,6-dibromo-4-methylmercapto pyridine (B92270) will likely pivot towards greener and more efficient synthetic methodologies, moving away from conventional practices that may involve harsh conditions or hazardous reagents. unife.it Innovations are anticipated in the following areas:

Catalytic C-H Functionalization: A significant advancement would be the development of methods for direct C-H functionalization to introduce the methylmercapto group onto a pre-brominated pyridine scaffold. researchgate.net This would reduce the number of synthetic steps and minimize waste.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. acs.org Adapting the synthesis of 2,6-dibromo-4-methylmercapto pyridine to a continuous flow system could lead to more efficient and reproducible large-scale production.

Eco-Friendly Solvents and Reagents: Research into utilizing greener solvents, such as bio-derived solvents or water, and replacing hazardous brominating agents with safer alternatives will be crucial. mdpi.comscienceopen.com The use of heterogeneous catalysts, particularly metal-organic frameworks (MOFs), could also offer advantages due to their ease of separation and reusability, aligning with the principles of green chemistry. nih.gov

Biocatalysis: The exploration of enzymatic processes for regioselective functionalization represents a frontier in sustainable synthesis. While challenging, the discovery of enzymes capable of catalyzing C-Br or C-S bond formation on a pyridine ring would be a revolutionary step. nih.gov

A comparison of potential future synthetic strategies is outlined in the table below.

| Methodology | Potential Advantages | Research Focus |

| Catalytic C-H Functionalization | Atom economy, reduced steps, lower waste | Development of selective catalysts for C-S bond formation |

| Continuous Flow Synthesis | Scalability, safety, reproducibility, process control | Optimization of reactor design and reaction conditions |

| Green Reagent Utilization | Reduced environmental impact, enhanced safety | Sourcing and testing of eco-friendly solvents and reagents |

| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme discovery and engineering for pyridine functionalization |

Exploration of Novel Reactivity and Unconventional Catalytic Pathways

The electronic interplay between the electron-withdrawing bromine atoms and the sulfur-containing substituent at the C4 position creates a unique chemical environment, opening doors to novel reactivity. nih.govnih.gov

Future research will likely focus on:

Regioselective Cross-Coupling: The two bromine atoms at the 2 and 6 positions are prime sites for cross-coupling reactions. Research will aim to develop catalytic systems that can selectively functionalize one bromine atom over the other, enabling the synthesis of complex, unsymmetrical pyridine derivatives.

Sulfur-Mediated Reactivity: The methylmercapto group is not merely a passive substituent. It can be oxidized to sulfoxide (B87167) or sulfone, further modulating the electronic properties of the pyridine ring. Additionally, the sulfur atom could act as a directing group or an internal ligand to facilitate unconventional catalytic transformations at adjacent positions.

Photocatalysis and Electrosynthesis: The use of light or electricity to drive reactions offers mild and sustainable alternatives to traditional thermal methods. Exploring the photocatalytic or electrochemical activation of the C-Br or C-S bonds in this compound could unveil new synthetic pathways.

Design of Next-Generation Functional Materials Based on this compound Scaffolds

The pyridine scaffold is a cornerstone in the development of functional materials. nih.govdovepress.com The specific combination of halogens and a thioether group in this compound makes it an attractive building block for advanced materials.

Organic Semiconductors: By replacing the bromine atoms with aromatic or heteroaromatic units through cross-coupling reactions, novel π-conjugated systems can be constructed. taylorfrancis.com The presence of both pyridine (an electron-acceptor) and thiophene-like (electron-donor) characteristics within derivatives could lead to materials with tailored electronic properties for applications in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). beilstein-journals.orgcdnsciencepub.comacs.org

Coordination Polymers and MOFs: The nitrogen of the pyridine ring and the sulfur atom of the methylmercapto group can act as coordination sites for metal ions. This allows for the self-assembly of intricate coordination polymers or metal-organic frameworks (MOFs). mdpi.com These materials could have applications in gas storage, separation, or heterogeneous catalysis.

Biomaterials: Functional scaffolds are crucial for tissue engineering and regenerative medicine. nih.govmdpi.com Pyridine-containing polymers can be designed to have specific bioactive properties, and the this compound core could be integrated into scaffolds to modulate properties like hydrophobicity, drug-loading capacity, or cell adhesion. mdpi.com

Integration with Machine Learning and Artificial Intelligence for Accelerated Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization processes. nih.goviscientific.org

Property Prediction: ML models can be trained on datasets of known pyridine derivatives to predict the physical, chemical, and biological properties of novel compounds derived from this compound. kneopen.comresearchgate.netpaperswithcode.com This includes predicting electronic properties for materials science, or bioactivity for drug discovery.

Reaction Optimization: AI algorithms can analyze a vast array of reaction parameters (catalyst, solvent, temperature, etc.) to predict the optimal conditions for synthesizing derivatives of this compound, thereby increasing yields and reducing development time. technologynetworks.commdpi.com

Retrosynthetic Analysis: Computer-assisted synthesis planning (CASP) tools powered by AI can propose novel and efficient synthetic routes to complex target molecules starting from the this compound building block. synthiaonline.com

Catalyst Design: Machine learning can be used to predict the catalytic activity of metal complexes, which could be instrumental in designing new catalysts for the selective functionalization of the this compound core. nih.gov

Unexplored Applications and Synergistic Research Opportunities in Emerging Fields

The versatile structure of this compound opens up possibilities in a variety of fields, often at the intersection of traditional disciplines.

Medicinal Chemistry: Pyridine derivatives are prevalent in pharmaceuticals. nih.govmdpi.com The unique electronic and steric properties of this scaffold could be exploited to design new therapeutic agents. For instance, sulfur-containing heterocycles are known to exhibit a range of biological activities, and derivatives could be explored as potential anti-inflammatory, antimicrobial, or antiviral agents. mdpi.comnih.gov

Agrochemicals: The pyridine ring is a key component in many successful pesticides, including fungicides, insecticides, and herbicides. researchgate.netnih.gov The this compound core could serve as a novel scaffold for the development of next-generation crop protection agents.

Chemosensors: By functionalizing the pyridine ring with chromophores or fluorophores, new chemosensors could be developed. The sulfur atom and the pyridine nitrogen could act as selective binding sites for specific metal ions or small molecules, leading to a detectable change in optical or electrochemical properties. nih.gov

The continued exploration of this compound and its derivatives promises to be a rich and rewarding area of research, with the potential to contribute to significant advances across the chemical sciences and beyond.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Dibromo-4-methylmercapto pyridine, and how can reaction conditions be systematically optimized?

- Methodology :

- Start with halogenation of 4-methylmercapto pyridine using bromine (Br₂) or N-bromosuccinimide (NBS) in a controlled environment. Monitor regioselectivity to ensure bromination occurs at the 2- and 6-positions.

- Optimize solvent polarity (e.g., dichloromethane for non-polar intermediates, DMF for polar transition states) and temperature (typically 0–60°C) to minimize side reactions like over-bromination or sulfur oxidation .

- Use catalysts such as Lewis acids (e.g., FeCl₃) to enhance reaction efficiency and selectivity. Validate purity via GC-MS or HPLC, referencing protocols for pyridine derivatives .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : Observe distinct ¹H NMR signals for the methylmercapto group (δ ~2.5 ppm, singlet) and aromatic protons (δ ~7.5–8.5 ppm). ¹³C NMR should show peaks for Br-substituted carbons (δ ~120–130 ppm) and the sulfur-bearing carbon (δ ~35–40 ppm).

- Mass Spectrometry : Expect a molecular ion peak at m/z ≈ 292 (C₆H₅Br₂NS) with fragmentation patterns reflecting Br and SMe loss.

- GC/LC-MS : Use internal standards (e.g., deuterated pyridines) for quantitative analysis, as demonstrated in pyridine reaction monitoring .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic and steric effects of bromine and methylmercapto substituents on pyridine’s reactivity?

- Methodology :

- Perform DFT calculations (B3LYP/6-31G* level) to map electron density distributions and identify reactive sites. For example, bromine’s electron-withdrawing effect reduces π-electron density at the 4-position, while the methylmercapto group introduces steric hindrance .

- Compare computed HOMO-LUMO gaps with experimental data (e.g., UV-Vis spectra) to validate theoretical models. Use software like Gaussian or ORCA for simulations.

Q. How can researchers resolve contradictions in reported catalytic coupling reactions involving this compound?

- Methodology :

- Systematically vary catalysts (e.g., Pd vs. Ni complexes) and ligands (e.g., phosphines vs. bipyridines) to identify optimal conditions. For example, nickel catalysts may favor C–Br bond activation over sulfur interference .

- Conduct kinetic studies to isolate rate-determining steps (e.g., oxidative addition vs. transmetalation) and characterize by-products via tandem MS or XRD.

Q. What strategies enable regioselective functionalization of this compound for drug discovery applications?

- Methodology :

- Exploit steric and electronic effects: The 4-methylmercapto group blocks electrophilic attacks at the 3- and 5-positions, directing substitutions to the 2- and 6-bromo sites. Use mild nucleophiles (e.g., amines, alkoxides) for SNAr reactions .

- For meta-functionalization challenges, employ directing groups (e.g., pyridine N-oxide) or transition-metal-assisted C–H activation, as seen in pyridine alkylation studies .

Data Contradiction Analysis Framework

- Case Example : Discrepancies in Suzuki-Miyaura coupling yields.

- Steps :

Compare solvent systems (e.g., THF vs. toluene) and base strength (K₂CO₃ vs. Cs₂CO₃).

Verify catalyst stability under sulfur-rich conditions using XPS or TEM to detect metal leaching .

Replicate literature protocols with controlled humidity/O₂ levels to assess reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.